molecular formula C10H11F3N2O2 B6147059 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 1499453-16-5

2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No. B6147059
CAS RN: 1499453-16-5
M. Wt: 248.2
InChI Key:
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Description

2-[2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid (TFMBDA) is a synthetic organic compound belonging to the class of carboxylic acids. It is a white crystalline solid that is soluble in water and has a melting point of approximately 220°C. TFMBDA has been extensively studied for its potential applications in scientific research due to its unique properties, such as its low toxicity and its ability to act as a potent inhibitor of enzymes.

Mechanism of Action

2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. Additionally, 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid can act as a substrate for enzymes, such as xanthine oxidase, by binding to the active site and facilitating the reaction.
Biochemical and Physiological Effects
2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), as well as to inhibit the activity of xanthine oxidase. Additionally, 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid has been shown to have a variety of effects on cells, such as inducing oxidative stress and modulating the metabolism of cells.

Advantages and Limitations for Lab Experiments

2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid has several advantages for use in laboratory experiments, such as its low toxicity and its ability to act as a potent inhibitor of enzymes. Additionally, 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid is relatively inexpensive and can be easily synthesized in the laboratory. However, 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid has several limitations for use in laboratory experiments, such as its instability in the presence of light and heat, as well as its low solubility in water.

Future Directions

The potential applications of 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid in scientific research are vast and still being explored. Some of the potential future directions for 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid include its use as a tool to study the effects of oxidative stress on cells, as well as its use to study the effects of drugs on the metabolism of cells. Additionally, 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid could be used to study the effects of environmental toxins on cells, as well as its potential use in drug discovery and development. Finally, 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid could be used to study the effects of nutrition on cell metabolism, as well as its potential use in the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid can be achieved through a variety of methods, such as the reaction of trifluoromethylbenzene with acetic anhydride in the presence of a base, such as sodium hydroxide or potassium carbonate. Alternatively, 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid can also be synthesized by the reaction of trifluoroacetic anhydride with benzene in the presence of a base.

Scientific Research Applications

2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid has been used in a variety of scientific research applications, such as biochemical and physiological studies. It has been used as a potent inhibitor of enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), as well as a substrate for the enzyme xanthine oxidase. 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid has also been used to study the effects of oxidative stress on cells, as well as to study the effects of drugs on the metabolism of cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid involves the reaction of 2-amino-5-trifluoromethylbenzoic acid with ethyl chloroacetate followed by reduction of the resulting ethyl 2-(2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetate with sodium borohydride and subsequent hydrolysis of the ester to yield the final product.", "Starting Materials": [ "2-amino-5-trifluoromethylbenzoic acid", "ethyl chloroacetate", "sodium borohydride", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-amino-5-trifluoromethylbenzoic acid with ethyl chloroacetate in the presence of a base such as triethylamine to yield ethyl 2-(2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetate.", "Step 2: Reduce the resulting ethyl 2-(2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetate with sodium borohydride in methanol to yield the corresponding alcohol.", "Step 3: Hydrolyze the ester using a mixture of water and hydrochloric acid to yield the final product, 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid." ] }

CAS RN

1499453-16-5

Product Name

2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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